Diethyl 3-ethylcyclobutane-1,1-dicarboxylate

Catalog No.
S6614090
CAS No.
66016-02-2
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate

CAS Number

66016-02-2

Product Name

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate

IUPAC Name

diethyl 3-ethylcyclobutane-1,1-dicarboxylate

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c1-4-9-7-12(8-9,10(13)15-5-2)11(14)16-6-3/h9H,4-8H2,1-3H3

InChI Key

NHDOSBGQQMXBQB-UHFFFAOYSA-N

SMILES

CCC1CC(C1)(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCC1CC(C1)(C(=O)OCC)C(=O)OCC

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C12H20O4C_{12}H_{20}O_{4} and a molecular weight of approximately 228.28 g/mol. It is classified as a diethyl ester of 3-ethylcyclobutane-1,1-dicarboxylic acid. The compound is notable for its unique cyclobutane ring structure, which contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

DECD itself likely doesn't have a specific mechanism of action as it's not reported to have any biological activity. However, its role lies in its potential use as a starting material for further synthetic transformations. The reactive ester groups could be involved in reactions like hydrolysis, reduction, or alkylation to generate more complex organic molecules for various research applications [].

  • They may exhibit mild flammability [].
  • Can react with strong acids or bases, releasing heat.
  • Potential for skin or eye irritation upon contact exists [].
Typical of dicarboxylate esters. These include:

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of new carbon-carbon bonds.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide when heated, which can be useful in synthetic pathways.
  • Esterification: It reacts with alcohols to form new esters, expanding its utility in organic synthesis .

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate can be synthesized through several methods:

  • Cycloaddition Reactions: One common method involves the cycloaddition of ethylene with maleic anhydride followed by esterification with ethanol.
  • Condensation Reactions: It can also be synthesized via the condensation of diethyl malonate with a suitable cyclobutanone derivative .
  • Using Diethyl Malonate: A more straightforward synthesis involves reacting diethyl malonate with an appropriate alkyl halide in the presence of a base to form the desired dicarboxylate.

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound may be used in the development of new polymeric materials due to its unique structure.
  • Research: Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberMolecular FormulaMolecular Weight
Diethyl cyclobutane-1,1-dicarboxylate3779-29-1C_{10}H_{16}O_{4}200.23
Diethyl cyclopentane-1,1-dicarboxylate4167-77-5C_{11}H_{18}O_{4}214.26
Diethyl cyclohexane-1,1-dicarboxylate1139-13-5C_{12}H_{20}O_{4}228.28
Diethyl azodicarboxylateNot ApplicableC_{8}H_{10}N_{2}O_{4}Variable

Uniqueness

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is unique due to its specific cyclobutane ring structure and the presence of an ethyl group at the third position, which differentiates it from other dicarboxylates that may have different ring sizes or substituents. This structural configuration may influence its reactivity and potential applications compared to other similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

228.13615911 g/mol

Monoisotopic Mass

228.13615911 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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